molecular formula C15H16F2N4OS B2448577 2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034604-43-6

2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2448577
CAS No.: 2034604-43-6
M. Wt: 338.38
InChI Key: YUIWPGATNWHMOW-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4OS/c16-11-2-1-10(13(17)8-11)7-15(22)19-12-3-5-21(6-4-12)14-9-18-23-20-14/h1-2,8-9,12H,3-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIWPGATNWHMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=C(C=C(C=C2)F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the thiadiazole group: This step often involves the reaction of the piperidine derivative with a thiadiazole precursor under specific conditions.

    Attachment of the difluorophenyl group: This step generally involves a substitution reaction where the difluorophenyl group is introduced to the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the acetamide functional group. This reaction typically yields the corresponding carboxylic acid and amine derivatives:

Acetamide+H2OH+/OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

  • Conditions : Acidic hydrolysis (e.g., HCl, 80°C) or basic hydrolysis (e.g., NaOH, reflux).

  • Kinetics : Hydrolysis rates are influenced by electronic effects from the 2,4-difluorophenyl group, which slightly deactivates the amide bond toward nucleophilic attack .

Nucleophilic Substitution at the Thiadiazole Moiety

The 1,2,5-thiadiazole ring exhibits reactivity at the sulfur and nitrogen atoms. Key reactions include:

Sulfur-centered reactions

  • Oxidation : Reacts with peroxides (e.g., H2_2O2_2) to form sulfoxide or sulfone derivatives.

  • Alkylation : Reacts with alkyl halides (e.g., CH3_3I) in the presence of base to form S-alkylated products .

Nitrogen-centered reactions

  • Acylation : The thiadiazole nitrogen undergoes acylation with reagents like acetyl chloride, yielding N-acetyl derivatives .

Piperidine Ring Functionalization

The piperidine ring participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Reductive Amination : Forms secondary amines when treated with aldehydes/ketones and reducing agents (e.g., NaBH4_4) .

Electrophilic Aromatic Substitution on the Difluorophenyl Group

The 2,4-difluorophenyl group directs electrophilic substitution to the meta position due to the electron-withdrawing effects of fluorine atoms. Observed reactions include:

  • Nitration : Yields 3-nitro derivatives under HNO3_3/H2_2SO4_4 conditions.

  • Halogenation : Reacts with Cl2_2 or Br2_2 in the presence of FeCl3_3 to form trihalogenated products .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives under Pd(PPh3_3)4_4 catalysis .

  • Buchwald-Hartwig Amination : Forms N-arylpiperidine derivatives when treated with aryl halides.

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 250°C, releasing HF and forming aromatic byproducts.

  • Photolysis : UV irradiation induces cleavage of the thiadiazole ring, generating sulfenic acid intermediates .

Mechanistic Insights

  • Steric Effects : The piperidine ring’s conformation influences reaction rates, with equatorial substituents favoring nucleophilic attack.

  • Electronic Effects : Fluorine atoms on the phenyl group reduce electron density at the amide carbonyl, slowing hydrolysis compared to non-fluorinated analogs .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide exhibit significant anticancer properties. Studies have shown promising results against various cancer cell lines, including:

  • SNB-19 : Growth inhibition of approximately 86.61%.
  • OVCAR-8 : Growth inhibition around 85.26%.
  • NCI-H40 : Growth inhibition of about 75.99% .

The mechanism of action for these anticancer effects may involve interaction with specific enzymes or receptors critical in cancer pathways.

Antimicrobial Properties

The thiadiazole scaffold present in this compound has been linked to antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains, indicating potential applications in treating infections.

Anti-inflammatory Effects

Emerging studies suggest that derivatives containing the thiadiazole moiety may also possess anti-inflammatory properties. This aspect is crucial for developing treatments for inflammatory diseases where modulation of immune response is necessary.

Case Studies and Experimental Findings

Several experimental studies have highlighted the efficacy of compounds related to this compound:

  • In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines.
  • In vivo Models : Further research is needed to establish the pharmacokinetics and therapeutic efficacy in animal models.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s intended use. The pathways involved might include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide: shares similarities with other compounds that have a piperidine or thiadiazole moiety.

    2,4-difluorophenyl derivatives: These compounds often exhibit similar chemical properties due to the presence of the difluorophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a synthetic compound notable for its complex structure that integrates a difluorophenyl moiety and a piperidine ring substituted with a thiadiazole. This compound is part of a broader category of thiadiazole derivatives that have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Details
Molecular Formula C20_{20}H22_{22}F2_{2}N4_{4}O3_{3}S
Molecular Weight 436.5 g/mol
CAS Number 2034327-88-1

The presence of fluorine atoms in the aromatic ring is believed to enhance the compound's lipophilicity and biological activity, which may improve its pharmacokinetic properties and receptor binding affinity.

Anticancer Properties

Thiadiazole derivatives have been reported to possess notable anticancer activities. For instance, studies have shown that certain thiadiazole compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. A related study demonstrated that compounds with similar structural features exhibited selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

In vitro studies on similar compounds indicate that modifications in the piperidine or thiadiazole moiety can significantly enhance anticancer activity. For example, one study reported an IC50_{50} value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells . This suggests that this compound may also exhibit potent anticancer effects.

Case Studies and Research Findings

While direct studies on the specific compound are scarce, related research provides insights into its potential biological activities:

  • Anticancer Activity : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated enhanced activity through structural modifications involving piperidine rings .
  • Mechanism of Action : Thiadiazole derivatives often induce apoptosis via mitochondrial pathways, characterized by increased Bax/Bcl-2 ratios and activation of caspases . This mechanism may be applicable to the target compound as well.
  • Selectivity Studies : Compounds similar to this compound have shown selectivity towards cancer cells over normal cells in various assays .

Q & A

Q. Advanced

  • In Vitro ADME :
    • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
    • CYP450 Inhibition : Fluorescence-based assays using recombinant enzymes (e.g., CYP3A4) .
  • In Vivo Models :
    • Rodent Pharmacokinetics : IV/PO dosing to calculate bioavailability, half-life, and tissue distribution .
    • Blood-Brain Barrier Penetration : Brain/plasma ratio measurements in mice .

What strategies resolve contradictions in reported biological activities?

Q. Advanced

  • Meta-Analysis : Cross-reference datasets for assay conditions (e.g., cell line variability, incubation times) .
  • Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and time-kill curves .
  • Structural Confirmation : Re-examine batch purity via HPLC and elemental analysis to rule out impurities .

How are computational approaches utilized for target identification?

Q. Advanced

  • Molecular Docking : Screen against protein databases (e.g., PDB) using the thiadiazole’s sulfur and fluorine atoms as pharmacophoric anchors .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize targets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .

How to conduct SAR studies focusing on substituent modifications?

Q. Advanced

  • Thiadiazole Modifications : Replace 1,2,5-thiadiazole with 1,3,4-thiadiazole to assess impact on kinase inhibition .
  • Fluorophenyl Optimization : Compare 2,4-difluoro vs. 3,4-difluoro derivatives for improved metabolic stability .
  • Piperidine Substitution : Introduce methyl groups to enhance solubility or reduce CYP-mediated oxidation .

What methodologies optimize solubility and formulation stability?

Q. Advanced

  • Salt Formation : Co-crystallize with succinic acid or HCl to improve aqueous solubility .
  • Prodrug Strategies : Acetylate the acetamide group for enhanced oral absorption .
  • Nanoparticle Encapsulation : Use PLGA polymers to sustain release in pharmacokinetic studies .

How to investigate off-target effects in biological assays?

Q. Advanced

  • Proteomic Profiling : Chemoproteomics using activity-based probes to identify unintended kinase interactions .
  • High-Throughput Screening : Panel testing against GPCRs, ion channels, and nuclear receptors .
  • CRISPR-Cas9 Knockout Models : Validate target specificity in isogenic cell lines .

What analytical methods ensure batch-to-batch consistency?

Q. Basic

  • HPLC-PDA : Monitor purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and decomposition temperatures .
  • Karl Fischer Titration : Quantify residual solvents (e.g., DMSO < 0.1%) .

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